molecular formula C8H14S B14487896 2,2,4,4-Tetramethylcyclobutane-1-thione CAS No. 64273-93-4

2,2,4,4-Tetramethylcyclobutane-1-thione

Cat. No.: B14487896
CAS No.: 64273-93-4
M. Wt: 142.26 g/mol
InChI Key: DVLYDJRYYXRYGD-UHFFFAOYSA-N
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Description

Historical Development and Significance of Thioketone Chemistry

The study of organosulfur chemistry and specifically thioketones dates back to the 19th century. One of the earliest encounters was with thioacetone (B1215245) in 1889, a compound noted for its profoundly unpleasant odor and instability, readily forming a cyclic trimer. wikipedia.org For many decades, the field was hampered by the general instability of simple aliphatic thioketones, which tended to oligomerize or polymerize. wikipedia.orgchemeurope.com A significant breakthrough came with the discovery that steric hindrance could be employed to isolate stable, monomeric thioketones. wikipedia.orgclockss.org By introducing bulky substituents near the thiocarbonyl group, chemists were able to prevent the self-reaction pathways, allowing for the detailed study of their physical and chemical properties. Aromatic thioketones, such as thiobenzophenone, were among the first stable examples to be thoroughly investigated. wikipedia.org

The significance of thioketone chemistry lies in its unique reactivity, which differs markedly from that of ketones. The C=S bond is a versatile functional group that can participate in a wide array of chemical transformations, including various cycloaddition reactions, photochemical reactions, and reactions with electrophiles and nucleophiles. clockss.org The development of stable, sterically hindered thioketones, such as those built on the tetramethylcyclobutane framework, provided researchers with reliable tools to explore this reactivity. These compounds have become important building blocks in synthetic organic chemistry for the creation of complex sulfur-containing heterocyclic molecules. clockss.orguzh.ch The synthesis of these stable thioketones is often achieved by the thionation of the corresponding ketones using reagents like phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgchemeurope.com

Steric Hindrance and Non-Enolizability as Key Features of 2,2,4,4-Tetramethylcyclobutane-1-thione Analogs

Steric hindrance refers to the influence of the spatial arrangement of atoms and groups within a molecule on its reactivity. youtube.comyoutube.com In the context of thioketones, bulky groups positioned near the C=S bond physically obstruct the approach of other molecules, thereby slowing down or preventing reactions, including the polymerization that plagues simpler thioketones. wikipedia.org The 2,2,4,4-tetramethylcyclobutane scaffold is an archetypal example of a sterically encumbering framework. The four methyl groups act as a shield around the functional group, making analogs like 2,2,4,4-tetramethylcyclobutane-1-one-3-thione and 2,2,4,4-tetramethylcyclobutane-1,3-dithione stable, crystalline solids that are easily handled. clockss.orguzh.ch This stability is a direct consequence of the steric hindrance that makes it difficult for the sulfur atom of one molecule to approach the thiocarbonyl carbon of another.

Another defining characteristic of this system is its non-enolizability. Enolization is a process where a ketone tautomerizes to an enol, which involves the migration of a proton from the α-carbon to the carbonyl oxygen. The sulfur equivalent is thioenolization. This process is impossible for this compound and its analogs because there are no hydrogen atoms on the α-carbons (C2 and C4). These positions are fully substituted with methyl groups. This structural constraint is significant because it eliminates an entire class of potential side reactions, simplifying the study of the thiocarbonyl group's fundamental reactivity. The combination of high steric hindrance and non-enolizability makes these compounds ideal substrates for reactions where the intrinsic properties of the C=S double bond are being probed, such as in cycloaddition reactions. researchgate.netnih.gov

Overview of Research Trajectories for this compound

While direct research on this compound is limited, extensive studies on its closely related and more accessible analogs, 2,2,4,4-tetramethylcyclobutane-1-one-3-thione and 2,2,4,4-tetramethylcyclobutane-1,3-dithione, illuminate the primary research directions for this class of compounds. The main focus has been on leveraging their unique stability and reactivity in the field of synthetic organic chemistry, particularly in cycloaddition reactions.

A major research trajectory involves the use of these thioketones as highly reactive partners in various cycloaddition processes. Due to the high energy of the C=S π-bond, they are excellent dienophiles and dipolarophiles. Detailed studies have shown that they readily undergo [3+2] cycloadditions with a wide range of 1,3-dipoles, such as diazomethane (B1218177) and azides, to generate five-membered sulfur-containing heterocycles. clockss.orguzh.ch These reactions are often highly regioselective. taylorandfrancis.com Similarly, they have been employed in hetero-Diels-Alder ([4+2]) reactions and in [2+1] cycloadditions with carbenes. uzh.chresearchgate.net The table below summarizes some of the key cycloaddition reactions investigated using analogs of this compound.

Table 1: Investigated Cycloaddition Reactions of 2,2,4,4-Tetramethylcyclobutane Thioketone Analogs

Reaction Type Reactant Partner Resulting Heterocycle Reference
[3+2] Cycloaddition Diazomethane Thiadiazoline clockss.org
[3+2] Cycloaddition Organic Azides Dithiazole uzh.ch
[3+2] Cycloaddition Nitrones Oxathiazolidine uzh.ch
[2+1] Cycloaddition Dihalocarbenes Thiirane (B1199164) researchgate.net

Another significant area of research is the photochemistry of these compounds. Thiocarbonyl compounds have distinct electronic absorption bands and exhibit rich photochemical behavior. acs.org Studies on aliphatic thioketones show they can undergo reactions from excited states, such as insertion into C-H bonds. acs.org The 2,2,4,4-tetramethylcyclobutane framework provides a rigid structure to study these photochemical pathways without interference from conformational changes. For instance, photochemical decomposition of diazomethane in the presence of 2,2,4,4-tetramethylcyclobutane-1-one-3-thione has been used to generate and study transient thiocarbonyl ylides. uzh.ch These research trajectories highlight the utility of sterically protected cyclobutane (B1203170) thioketones as versatile tools for both constructing complex molecules and studying fundamental reaction mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14S/c1-7(2)5-8(3,4)6(7)9/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLYDJRYYXRYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1=S)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511670
Record name 2,2,4,4-Tetramethylcyclobutane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64273-93-4
Record name 2,2,4,4-Tetramethylcyclobutane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 2,2,4,4 Tetramethylcyclobutane 1 Thione and Its Analogues

Carbene and Carbenoid Additions to the Thiocarbonyl Moiety

The addition of carbenes to the thiocarbonyl group of 2,2,4,4-tetramethylcyclobutane-1-thione and its derivatives is a versatile method for the formation of various sulfur-containing heterocyclic compounds. The mechanistic course of these reactions is highly dependent on the electronic nature of the carbene, with electrophilic and nucleophilic carbenes exhibiting distinct reactivity patterns.

Electrophilic Carbene Reactivity: Stepwise Mechanisms and Thiocarbonyl Ylide Intermediates

Electrophilic carbenes, such as dihalocarbenes, react with thioketones like this compound and its analogues through a stepwise mechanism. Computational studies on the closely related 2,2,4,4-tetramethylcyclobutane-1,3-dithione have shown that these reactions are polar in nature and are initiated by the attack of the carbene on the sulfur atom of the thiocarbonyl group. uzh.ch This initial interaction leads to the formation of a transient thiocarbonyl ylide intermediate, which subsequently undergoes cyclization to form a thiirane (B1199164).

The addition of dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂), to cycloaliphatic thioketones is a well-established method for the synthesis of thiiranes (episulfides). Theoretical calculations on the reaction of 2,2,4,4-tetramethylcyclobutane-1,3-dithione with dichlorocarbene and dibromocarbene indicate that the reaction proceeds via a stepwise mechanism involving a thiocarbonyl ylide as a transient intermediate. uzh.ch The initial step is the electrophilic attack of the carbene on the lone pair of the sulfur atom, which is the more nucleophilic center of the C=S group. This leads to the formation of a zwitterionic intermediate, the thiocarbonyl ylide. Subsequent 1,3-dipolar electrocyclization of this ylide results in the formation of the corresponding spirocyclic thiirane.

While direct experimental studies on this compound are scarce, the behavior of its analogue, 2,2,4,4-tetramethyl-3-thioxocyclobutanone, in reactions with diazo compounds to form thiadiazoles, which then thermally decompose to thiocarbonyl ylides and subsequently cyclize to thiiranes, strongly supports this mechanistic pathway. uzh.chuzh.ch

Table 1: Mechanistic Steps in the Reaction of Dihalocarbenes with this compound Analogues

StepDescriptionIntermediate/Product
1Electrophilic attack of the dihalocarbene on the sulfur atom of the thiocarbonyl group.Thiocarbonyl Ylide (Zwitterionic Intermediate)
21,3-Dipolar electrocyclization of the thiocarbonyl ylide.Spirocyclic Dihalothiirane

Direct observation of thiocarbonyl ylides is often challenging due to their high reactivity and short lifetimes. However, their existence as transient intermediates is supported by a wealth of indirect evidence from trapping experiments and spectroscopic studies on related systems. For instance, the thiocarbonyl S-methylide derived from 2,2,4,4-tetramethyl-3-thioxocyclobutanone and diazomethane (B1218177) has been generated and studied. uzh.chclockss.org

In the absence of a trapping agent, these ylides undergo a facile 1,3-dipolar electrocyclization to yield the corresponding thiirane. uzh.ch However, in the presence of suitable dipolarophiles, they can be efficiently intercepted to form [2+3] cycloadducts. uzh.chnih.gov For example, the thiocarbonyl ylide generated from 3,3-dichloro-2,2,4,4-tetramethylcyclobutanethione has been successfully trapped with various C=C, C≡C, C=O, C=S, and N=N dipolarophiles. uzh.ch Furthermore, the trapping of a thiocarbonyl ylide intermediate with imidazole-2-thiones has been reported, leading to the formation of dithioacetals. uzh.ch

The photochemical decomposition of diazomethane in the presence of 2,2,4,4-tetramethyl-3-thioxocyclobutanone in an argon matrix at low temperatures allowed for the spectroscopic observation of the corresponding thiocarbonyl S-methylide. uzh.ch Upon warming, this intermediate was observed to convert to the thiirane, providing strong evidence for the proposed reaction pathway. uzh.ch

Table 2: Evidence for the Existence of Thiocarbonyl Ylide Intermediates

MethodDescriptionOutcome
Trapping Experiments Reaction of the thioketone and carbene precursor in the presence of a dipolarophile.Formation of [2+3] cycloadducts, preventing thiirane formation. uzh.chnih.gov
Spectroscopic Studies Generation of the ylide at low temperatures (matrix isolation) and analysis by spectroscopic techniques (e.g., IR, UV-Vis).Direct observation of the transient ylide species. uzh.ch
Computational Studies Density Functional Theory (DFT) calculations to map the reaction pathway.Identification of the thiocarbonyl ylide as a local minimum on the potential energy surface. uzh.ch

Reactions with Diazo Compounds: Pathways to Thiiranes and 1,3-Oxathioles

The reactions of this compound and its analogues with diazo compounds provide versatile pathways to sulfur-containing heterocycles, primarily thiiranes and 1,3-oxathioles. The specific products and reaction mechanisms are highly dependent on the reaction conditions, the nature of the diazo compound, and the presence of catalysts.

The reaction between 2,2,4,4-tetramethyl-3-thioxocyclobutanone and diazomethane serves as a fundamental example of thiirane formation. Diazomethane reacts readily with the thioketone in diethyl ether, leading to the regioselective formation of a relatively stable 2,5-dihydro-1,3,4-thiadiazole derivative. uzh.ch This thiadiazole acts as a superior precursor to the highly reactive thiocarbonyl S-methylide, as it eliminates nitrogen smoothly upon gentle heating at 45 °C. uzh.ch

In the absence of other reagents, this intermediate thiocarbonyl ylide undergoes a 1,3-dipolar electrocyclization to yield the corresponding thiirane. uzh.ch A similar outcome is observed under photochemical conditions. The photochemical decomposition of diazomethane in the presence of 2,2,4,4-tetramethyl-3-thioxocyclobutanone within an argon matrix at 10 K initially produces the thiocarbonyl S-methylide through the addition of methylene (B1212753) to the sulfur atom. uzh.ch Upon warming, this intermediate cyclizes to form the thiirane. uzh.ch

ConditionReactantIntermediateProductRef.
Thermal (45 °C)2,5-Dihydro-1,3,4-thiadiazoleThiocarbonyl S-methylideThiirane uzh.ch
Photochemical (10 K, then warm)DiazomethaneThiocarbonyl S-methylideThiirane uzh.ch

While highly reactive diazo compounds like diazomethane react spontaneously with this compound, less reactive diazo compounds require activation. Reactions involving stabilized diazo compounds such as diazoketones, diazoamides, and diazoesters are notably accelerated by the addition of lithium perchlorate (B79767) (LiClO4). uzh.ch These catalyzed reactions typically yield a mixture of thiiranes and/or 1,3-oxathioles. uzh.ch For instance, the reaction of the thioketone with ethyl diazoacetate (EDA) at room temperature produces a thiirane-2-carboxylate. uzh.ch Similarly, its dithione analogue, 2,2,4,4-tetramethylcyclobutane-1,3-dithione, reacts with ethyl diazoacetate in the presence of LiClO4 to afford bis(thiiranes). uzh.ch

The role of LiClO4 is to act as a Lewis acid, enhancing the electrophilicity of the thiocarbonyl carbon and facilitating the initial nucleophilic attack by the diazo compound. This acceleration is crucial for achieving efficient conversions with diazo species that are otherwise sluggish to react. uzh.ch

The intermediate thiocarbonyl ylide, generated from the reaction of this compound with diazo compounds, is a versatile 1,3-dipole. In the presence of suitable electron-deficient dipolarophiles, it can be intercepted to form diverse five-membered spiro-heterocycles via 1,3-dipolar cycloaddition. uzh.ch

When the thiocarbonyl ylide is trapped by dipolarophiles containing a carbonyl group, such as chloral (B1216628), spirocyclic 1,3-oxathiolanes are formed. uzh.ch The cycloaddition occurs regioselectively to yield the sterically less hindered product. uzh.ch In reactions involving α-diazoamides, both thiiranes (from 1,3-electrocyclization) and 1,3-oxathioles can be formed simultaneously. uzh.ch The formation of the 1,3-oxathiole (B12646694) in this context proceeds through a competitive 1,5-dipolar electrocyclization of the intermediate thiocarbonyl ylide, where the oxygen atom of the amide carbonyl group participates in the ring closure. uzh.ch

Diazo SourceDipolarophile/Functional GroupIntermediateProduct TypeRef.
DiazomethaneChloralThiocarbonyl S-methylideSpiro-1,3-oxathiolane uzh.ch
α-DiazoamideInternal C=O groupThiocarbonyl ylideSpiro-1,3-oxathiole uzh.ch

Metal-Catalyzed Carbene Transfer Reactions and Cycloaddition Processes

Transition metal catalysts provide an alternative pathway for generating carbenes or carbenoids from diazo compounds, which can then react with thioketones like this compound. oaepublish.comwiley-vch.de These reactions proceed via metal carbene intermediates, offering different reactivity and selectivity compared to the direct thermal or photochemical methods. nih.govscispace.com

A key example is the rhodium-catalyzed decomposition of dimethyl diazomalonate in the presence of 2,2,4,4-tetramethyl-3-thioxocyclobutanone. uzh.ch The reaction, catalyzed by Rh₂(OAc)₄ in toluene (B28343) at 50 °C, generates an intermediate thiocarbonyl ylide. This ylide undergoes competitive cyclization pathways. A 1,3-dipolar electrocyclization leads to a thiirane, which is unstable and spontaneously extrudes sulfur. The alternative and competitive 1,5-dipolar electrocyclization, involving the carbonyl oxygen of the malonate group, results in the formation of a stable 1,3-oxathiole. uzh.ch The rhodium-catalyzed reaction of the dithione analogue with a diazo keto compound also yields a product derived from a 1,5-dipolar electrocyclization of an intermediate thiocarbonyl ylide. uzh.ch

CatalystDiazo CompoundThioketoneKey IntermediateProductsRef.
Rh₂(OAc)₄Dimethyl diazomalonate2,2,4,4-Tetramethyl-3-thioxocyclobutanoneThiocarbonyl ylideAlkene (from desulfurization of thiirane) and 1,3-Oxathiole uzh.ch
Rh₂(OAc)₄Diazo keto compound2,2,4,4-Tetramethylcyclobutane-1,3-dithioneα-Keto-functionalized thiocarbonyl ylideProduct of 1,5-dipolar electrocyclization uzh.ch

Elemental Sulfur Reactivity: Sulfurization and Complex Heterocycle Formation

Fluoride (B91410) anions have been shown to be superior activators of elemental sulfur (S₈) for the sulfurization of thioketones, including 2,2,4,4-tetramethyl-3-thioxocyclobutanone and its dithione analogue, 2,2,4,4-tetramethylcyclobutane-1,3-dithione. nih.govresearchgate.net The reactions are typically carried out using tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) or cesium fluoride (CsF) in dimethylformamide (DMF). nih.govresearchgate.net

The mechanism is initiated by the nucleophilic attack of the fluoride anion on the S₈ ring, which generates reactive fluoropolysulfide anions (FSₙ⁻) in situ. nih.govmdpi.com These nucleophilic sulfurizing reagents then react with the C=S bond of the thioketone in a carbophilic addition. nih.govmdpi.comresearchgate.net This addition leads to the formation of a key dithiirane (B14625396) intermediate, which exists in equilibrium with its ring-opened diradical or zwitterionic form. nih.govmdpi.comresearchgate.net

The fate of this dithiirane intermediate determines the final product structure. It can undergo two primary pathways:

Step-wise Dimerization: The intermediate can dimerize to afford symmetric 1,2,4,5-tetrathianes. nih.govmdpi.com

Intramolecular Insertion: For thioxo derivatives of the sterically crowded 2,2,4,4-tetramethylcyclobutane system, the intermediate can undergo an intramolecular insertion, leading to ring-enlarged products. nih.govmdpi.comresearchgate.net

It is also noted that in reactions catalyzed by TBAF, residual water can lead to the formation of unexpected side products, such as ring-enlarged dithiolactones or ring-opened dithiocarboxylates, in the case of 2,2,4,4-tetramethyl-3-thioxocyclobutanone. researchgate.netmdpi.comresearchgate.net

Catalyst/SolventThioketoneKey IntermediateProduct Type(s)Ref.
TBAF/THF2,2,4,4-Tetramethyl-3-thioxocyclobutanoneDithiiraneRing-enlarged heterocycles, Dithiolactone, Dithiocarboxylate mdpi.comresearchgate.net
TBAF/THF or CsF/DMFGeneral ThioketonesDithiirane1,2,4,5-Tetrathianes, Ring-enlarged heterocycles nih.govmdpi.com

Formation of Dithiiranes as Key Intermediates

The reaction of 2,2,4,4-tetramethylcyclobutane-1,3-dithione with diazo compounds serves as a notable pathway to the formation of dithiiranes. When treated with diphenyldiazomethane, the corresponding thiirane is formed, which spontaneously loses nitrogen to yield the dithiirane. Similarly, reaction with ethyl diazoacetate (EDA) at room temperature leads to a thiirane-2-carboxylate. uzh.ch

In a related reaction, the treatment of 2,2,4,4-tetramethylcyclobutane-1,3-dithione with dichlorocarbene, generated under phase-transfer catalysis conditions, results in a mixture of cis- and trans-bis(thiiranes). uzh.ch These thiiranes can then undergo further reactions.

Stepwise Dimerization to 1,2,4,5-Tetrathianes

The dimerization of thioketenes, which can be generated from precursors like 2,2,4,4-tetramethylcyclobutane-1,3-dithione, can lead to the formation of 1,2,4,5-tetrathianes. This process is believed to occur in a stepwise manner. The initial step involves the dimerization of the thioketene (B13734457) to form a 1,3-dithietane, which can then rearrange to the more stable 1,2,4,5-tetrathiane.

Intramolecular Insertion Leading to Ring-Enlarged Dithiolactones

The reaction of 2,2,4,4-tetramethylcyclobutane-1,3-dithione with dimethoxycarbene, which is generated from the thermolysis of a 2,5-dihydro-1,3,4-oxadiazole derivative, does not produce the expected thiirane derivative. Instead, this reaction leads to the formation of ring-enlarged products. uzh.ch This outcome suggests an intramolecular insertion mechanism is at play, resulting in the formation of dithiolactones.

Formation of 1,2,3,5,6-Pentathiepanes

While direct synthesis from this compound is not explicitly detailed, analogous seven-membered heterocyclic compounds containing five successive sulfur atoms, known as pentathiepanes, have been synthesized through other routes. For instance, sulfurization reactions of 1,1,4,4-tetraaryl-1,2,3-butatrienes have been shown to yield 1,2,3,4,5-pentathiepane (B1256961) ring systems. researchgate.net

Oxidation Reactions: Characterization of Thiocarbonyl S-Oxides (Sulfines)

Chemical Oxidation Pathways (e.g., with m-CPBA)

The oxidation of 2,2,4,4-tetramethyl-3-thioxocyclobutanone with meta-chloroperoxybenzoic acid (m-CPBA) in solvents like diethyl ether or dichloromethane (B109758) at 0°C yields the corresponding sulfine (B13751562) (thioketone S-oxide) in high yield (80%). uzh.ch This reaction provides a direct and efficient method for the synthesis of this class of compounds. The product is a colorless substance. uzh.ch

Reactant Oxidizing Agent Solvent Temperature Product Yield
2,2,4,4-Tetramethyl-3-thioxocyclobutanonem-CPBADiethyl ether or Dichloromethane0°C2,2,4,4-Tetramethyl-3-sulfinylcyclobutanone80%

Sensitized Photochemical Oxidation with Dioxygen

An alternative route to the sulfine of 2,2,4,4-tetramethyl-3-thioxocyclobutanone involves a sensitized photochemical oxidation. This reaction is carried out using molecular oxygen (O₂) and a sensitizer, such as methylene blue, in a solvent like chloroform. uzh.ch This method also results in the formation of the colorless thioketone S-oxide. uzh.ch

Reactant Oxidizing Agent Sensitizer Solvent Product
2,2,4,4-Tetramethyl-3-thioxocyclobutanoneO₂Methylene BlueChloroform2,2,4,4-Tetramethyl-3-sulfinylcyclobutanone

Halogenation Reactions: Synthesis of α-Halosulfanyl Chlorides and Polysulfanes

The sterically hindered thioketone, this compound, exhibits notable reactivity towards various halogenating agents, leading to the formation of α-halosulfanyl chlorides and more complex polysulfane derivatives. These reactions underscore the utility of this thioketone as a scaffold for synthesizing sulfur-containing compounds with unique structural features.

The direct chlorination of this compound provides a straightforward route to α-chloro sulfanyl (B85325) chlorides. This transformation can be effectively achieved using either gaseous chlorine in tetrachloromethane at 0°C or with phosphorus pentachloride in boiling tetrachloromethane. uzh.ch Both methods yield the stable α-chloro sulfanyl chloride. uzh.ch Notably, sulfuryl chloride (SO₂Cl₂) can also be employed as a substitute for phosphorus pentachloride in this reaction. uzh.ch

The reaction with phosphorus pentachloride is particularly effective for converting the thiocarbonyl group into a dichloromethylene group, a reaction for which it is well-regarded. wikipedia.org

The reaction of this compound with sulfur dichloride (SCl₂) in tetrachloromethane readily produces the corresponding disulfanyl chloride. uzh.ch This reaction, however, is often accompanied by the formation of a trisulfane (B228730) as a side product. uzh.ch In a related reaction, the use of disulfur (B1233692) dichloride (S₂Cl₂) leads exclusively to the formation of a tetrasulfane (B1203235). uzh.ch

These reactions highlight the stepwise addition of sulfur and chlorine atoms to the thiocarbonyl moiety, providing access to a range of polysulfanyl chlorides.

The reactivity of this compound extends to the formation of more intricate polysulfane structures. While direct halogenation and reactions with sulfur chlorides provide access to simpler derivatives, the inherent reactivity of the sulfur atom in the thiocarbonyl group allows for the construction of longer polysulfane chains under specific conditions. As mentioned previously, reaction with disulfur dichloride exclusively yields the tetrasulfane derivative, demonstrating the potential for controlled polysulfane synthesis. uzh.ch

Organometallic Reagent Reactivity: Nucleophilic Additions to the Thiocarbonyl Group

The thiocarbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents, leading to a variety of interesting transformations.

A notable reaction is the thiophilic addition of Grignard reagents. When a mixture of this compound and an alkyl bromide is treated with magnesium in tetrahydrofuran (THF), the in situ generated Grignard reagent undergoes a chemoselective thiophilic addition. uzh.ch This results in the formation of 3-alkylthio-2,2,4,4-tetramethylcyclobutanones. uzh.ch

Thiophilic addition is also observed with other strong nucleophiles like methyllithium. Subsequent quenching of the reaction intermediate with trimethylsilyl (B98337) chloride (TMSCl) leads to the formation of a bicyclo[1.1.0]butane derivative. uzh.ch

ReagentProductReference
Alkyl bromide / Mg3-Alkylthio-2,2,4,4-tetramethylcyclobutanone uzh.ch
Methyllithium / TMSClBicyclo[1.1.0]butane derivative uzh.ch

1,3-Dipolar Cycloadditions (Excluding Carbene-Mediated Pathways)

This compound actively participates in 1,3-dipolar cycloaddition reactions with a variety of 1,3-dipoles, leading to the formation of five-membered heterocyclic rings.

With diazo compounds, such as diazomethane, the reaction proceeds regioselectively to give a 2,5-dihydro-1,3,4-thiadiazole derivative. uzh.ch This adduct can then serve as a precursor to a reactive thiocarbonyl S-methylide upon gentle heating, which can be trapped by various dipolarophiles. uzh.ch

Organic azides also undergo 1,3-dipolar cycloadditions with this thioketone, although these reactions typically require elevated temperatures. uzh.ch The initial cycloadducts, 1,2,3,4-thiatriazole derivatives, are often unstable and decompose. uzh.ch In the case of aryl azides, the intermediate thiocarbonyl S-imides can be intercepted by another molecule of the thioketone to form dispiro-1,4,2-dithiazoles. uzh.ch

Nitrones react regioselectively with this compound to yield 1,4,2-oxathiazolidines in high yields. uzh.ch Aldonitrones have been found to be more reactive in this cycloaddition than ketonitrones. uzh.ch

1,3-DipoleProduct TypeReference
Diazomethane2,5-Dihydro-1,3,4-thiadiazole uzh.ch
Aryl AzidesDispiro-1,4,2-dithiazole uzh.ch
Nitrones1,4,2-Oxathiazolidine uzh.ch

Reactions with Organic Azides: Thiatriazole Formation and Nitrogen Extrusion Pathways

The reaction of this compound with organic azides typically proceeds through an initial [3+2] cycloaddition to form a transient 1,2,3,4-thiatriazole derivative. uzh.ch These intermediates are generally unstable and readily decompose, extruding molecular nitrogen to generate a thiocarbonyl S-imide. uzh.ch

The subsequent reaction pathway of the thiocarbonyl S-imide is dependent on the nature of the substituent on the azide. For instance, in reactions with aryl azides, the intermediate thiocarbonyl S-imides can be intercepted by another molecule of this compound to yield dispiro-1,4,2-dithiazoles. uzh.ch However, when the reaction is carried out with benzyl (B1604629) azide, the corresponding N-benzyl derivative of the thiocarbonyl S-imide undergoes a rearrangement via a 1,4-hydrogen shift. uzh.ch

In certain cases, such as with methyl azidoacetate, the reaction takes a different course. The extruded sulfur atom can be intercepted by the starting thioketone to form a thiocarbonyl S-sulfide, also known as a thiosulfine. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with another molecule of the thioketone, leading to the formation of a 1,2,4-trithiolane. uzh.ch A plausible source of the extruded sulfur is the thiaziridine, which can be formed by the ring-closure of the intermediate thiocarbonyl S-imide. uzh.ch

Interception of Thiocarbonyl S-Imides and Formation of Dispiro-1,4,2-dithiazoles

As mentioned, the thiocarbonyl S-imides generated from the reaction of this compound and organic azides are reactive intermediates. uzh.ch When aryl azides are used, these S-imides can be efficiently trapped in situ by a second equivalent of the starting thioketone. uzh.ch This interception proceeds via a 1,3-dipolar cycloaddition reaction, where the thiocarbonyl S-imide acts as the 1,3-dipole and the C=S bond of the thioketone serves as the dipolarophile. The resulting product is a dispiro-1,4,2-dithiazole. uzh.ch

This reaction pathway competes with other potential reactions of the thiocarbonyl S-imide, such as rearrangement or sulfur extrusion. The formation of the dispiro-1,4,2-dithiazole is a notable example of efficiently trapping a transient intermediate in a sequential reaction cascade. uzh.ch A similar cycloaddition has been observed with the thiocarbonyl S-imide derived from methyl azidoacetate, which reacts with this compound to form the corresponding 2,5-dispiro-1,4,2-dithiazolidine. uzh.ch

Cycloadditions with Azomethine Ylides

This compound can effectively trap various azomethine ylides, which are typically generated in situ, to form spirocyclic 1,3-thiazolidines. uzh.ch The stereochemical outcome of this [3+2] cycloaddition is dependent on the method of ylide generation and the stereochemistry of its precursor. For example, the thermolysis of a cis-aziridine in the presence of the thioketone proceeds stereoselectively to afford the trans-configured cycloadduct. Conversely, starting with a trans-aziridine leads to the formation of a cis-substituted 1,3-thiazolidine. uzh.ch

Azomethine ylides can also be generated through desilylation methods, which allows for the preparation of N-benzyl and N-unsubstituted 1,3-thiazolidines. uzh.ch These cycloaddition reactions highlight the utility of this compound as a dipolarophile for capturing reactive azomethine ylide intermediates.

Hetero-Diels-Alder Reactions: Cycloaddition to α-Nitrosoalkenes

Regioselectivity and Chemoselectivity in [4+2]-Cycloadditions

In situ generated α-nitrosoalkenes react with this compound in a hetero-Diels-Alder reaction. researchgate.net This [4+2]-cycloaddition occurs with high regioselectivity and chemoselectivity. researchgate.net The thioketone acts as a heterodienophile, with the reaction proceeding exclusively across the C=S double bond. researchgate.net This high degree of selectivity results in the formation of a single constitutional isomer out of several possibilities. nih.govnih.gov The regioselectivity of Diels-Alder reactions is often governed by the electronic properties of the diene and dienophile, where the alignment of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other determines the preferred orientation. masterorganicchemistry.comchemtube3d.com

Formation and Stability of 4H-1,5,2-Oxathiazines

The product of the hetero-Diels-Alder reaction between α-nitrosoalkenes and this compound is a 4H-1,5,2-oxathiazine derivative. researchgate.net The stability of these heterocyclic products can be influenced by the substituents present. For instance, sterically hindered cycloaliphatic thioketones, such as the one derived from 2,2,4,4-tetramethylcyclobutane-1,3-dione, are excellent dienophiles in reactions with trifluoromethyl-substituted nitrosoalkenes. researchgate.net These reactions lead to the formation of remarkably stable 3-trifluoromethyl-4H-1,5,2-oxathiazine derivatives. researchgate.net

Two-fold Hetero-Diels-Alder Reactions with Dithiones

The corresponding dithione, 2,2,4,4-tetramethylcyclobutane-1,3-dithione, has been investigated as an active heterodienophile for a two-fold hetero-Diels-Alder reaction. researchgate.net This stable and non-odorous dithione can react with two equivalents of an in situ generated α-nitrosoalkene. researchgate.net This reaction proceeds via a stepwise [4+2] cycloaddition at each of the C=S bonds, leading to the formation of a bis-adduct. The reaction of 2,2,4,4-tetramethylcyclobutane-1,3-dithione with diazomethane, for example, results in a mixture of cis- and trans-configured bis-adducts, which are 1,3,4-thiadiazole (B1197879) derivatives. uzh.ch

Photochemical Transformations and Rearrangements

The photochemistry of thioketones, particularly cyclic systems like this compound, is characterized by a rich variety of transformations proceeding from electronically excited states. The strained four-membered ring of the cyclobutane (B1203170) framework introduces unique reactivity patterns, influencing the pathways of photochemical reactions such as cycloadditions and cleavage processes.

Photo-induced Cycloadditions (e.g., Thia-Paternò–Büchi type reactions)

One of the characteristic photochemical reactions of thiocarbonyl compounds is their cycloaddition with alkenes to form four-membered thietane (B1214591) rings. This transformation is known as the Thia-Paternò–Büchi reaction, a sulfur-analogue of the Paternò-Büchi reaction. chemistryviews.orgresearchgate.net The reaction is a [2+2]-photocycloaddition that typically involves the excitation of the thioketone to its triplet or singlet excited state, which then reacts with a ground-state alkene. researchgate.net

The general mechanism involves the formation of a 1,4-biradical intermediate after the initial addition of the excited thioketone to the alkene. Subsequent spin inversion and ring closure yield the final thietane product. The regioselectivity and stereoselectivity of the reaction are dependent on the nature of the substituents on both the thioketone and the alkene, as well as the excited state involved.

While the instability of many thioketones has limited the exploitation of this reaction, sterically hindered thioketones like this compound provide more stable substrates for such investigations. Recent advancements have also focused on the in situ generation of unstable thiocarbonyls, which then undergo the Thia-Paternò–Büchi reaction. chemistryviews.org For instance, a domino reaction involving the Norrish type II fragmentation of pyrenacyl sulfides can generate thiocarbonyls that are immediately trapped by an alkene in a photocatalyzed cycloaddition. chemistryviews.org

ReactantsProductReaction TypeRef.
Thioketone, AlkeneThietaneThia-Paternò–Büchi Reaction chemistryviews.orgresearchgate.net
Pyrenacyl sulfide (B99878), AlkeneThietaneIn situ generation followed by Thia-Paternò–Büchi chemistryviews.org

α-Cleavage Reactions of Cyclobutanethiones

The α-cleavage, or Norrish Type I reaction, is a predominant photochemical process for cyclobutanethiones. acs.orgacs.org The inherent strain of the cyclobutane ring significantly facilitates this reaction pathway. Upon absorption of light, the cyclobutanethione is promoted to an excited state, which rapidly undergoes cleavage of the bond between the carbonyl carbon and an adjacent α-carbon. acs.org

This homolytic cleavage results in the formation of a 1,4-biradical intermediate. The efficiency of this α-cleavage is notably high in strained systems like cyclobutanethiones compared to their acyclic or less strained cyclic counterparts. acs.org Studies on 2,2,4,4-tetramethylcyclobutane-1,3-dithione have shown that the α-cleavage is a key primary process upon photoexcitation.

The fate of the resulting biradical is dependent on the reaction conditions and the structure of the starting material. Possible secondary reactions include:

Reclosure: The biradical can cyclize back to the starting cyclobutanethione.

Fragmentation: The biradical can undergo further cleavage to yield smaller, more stable molecules. For instance, cleavage of the C3-C4 bond in the biradical derived from 2,2,4,4-tetramethylcyclobutanethione would lead to the formation of isobutylene (B52900) and thioacrolein.

Photochemical and photophysical studies have provided detailed insights into these α-cleavage reactions, confirming the role of the strained ring in promoting this efficient photochemical pathway. acs.org

Starting MaterialPrimary PhotoprocessIntermediatePotential Subsequent ProductsRef.
2,2,4,4-Tetramethylcyclobutanethioneα-Cleavage1,4-biradicalStarting material, Isobutylene, Thioacrolein acs.orgacs.org

Generation and Reactivity of Photochemically Induced Intermediates

The primary photochemical event in cyclobutanethiones, α-cleavage, leads directly to the formation of a 1,4-biradical intermediate. acs.orgacs.org The structure and reactivity of this intermediate dictate the final product distribution. The presence of the sulfur atom influences the properties of the radical centers.

In the case of this compound, photo-induced α-cleavage generates a tetramethyl-substituted 1,4-butanethioyl biradical. This intermediate is central to the subsequent chemical pathways. The strain energy of the four-membered ring is released during the cleavage, providing a strong thermodynamic driving force for this process. acs.org

Besides the biradicals from α-cleavage, other reactive intermediates can be generated in the photochemistry of thioketones. For example, photochemical reactions of 2,2,4,4-tetramethylcyclobutane-1-one-3-thione with diazomethane in an argon matrix at low temperatures have been shown to yield a thiocarbonyl S-methylide intermediate. This intermediate is formed by the addition of methylene to the sulfur atom. Upon warming, this ylide undergoes a 1,3-dipolar electrocyclization to form a stable thiirane product. uzh.ch

Precursor(s)Photochemical ConditionIntermediateSubsequent Reaction/ProductRef.
2,2,4,4-TetramethylcyclobutanethioneUV irradiation1,4-biradicalReclosure or fragmentation acs.orgacs.org
2,2,4,4-Tetramethylcyclobutane-1-one-3-thione, DiazomethaneIrradiation in Ar matrix (10 K)Thiocarbonyl S-methylide1,3-dipolar electrocyclization to thiirane uzh.ch
2,2,4,4-Tetramethylcyclobutane-1-one-3-thione, Aryl azide80 °C (thermal, but illustrates intermediate type)Thiocarbonyl S-imideTrapping by thioketone to form dispiro-1,4,2-dithiazole uzh.ch

Advanced Spectroscopic and Structural Characterization in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Reaction Pathways and Adduct Structures

NMR spectroscopy is a cornerstone for the analysis of organic reactions, allowing for real-time monitoring of species in solution and detailed structural analysis of isolated products.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for tracking the progress of chemical reactions. By acquiring spectra at different time intervals, chemists can observe the disappearance of signals corresponding to the starting materials and the concurrent emergence of signals for the products. This method allows for the determination of reaction kinetics and the identification of transient intermediates.

A classic example is the reaction of 2,2,4,4-tetramethyl-3-thioxocyclobutanone with diazomethane (B1218177). This reaction proceeds via a [3+2] cycloaddition to form a spiro-1,3,4-thiadiazole derivative. In ¹H-NMR spectroscopy, the progress of this reaction can be monitored by observing the decrease in the intensity of the singlet corresponding to the eight equivalent methyl protons of the starting thione and the appearance of new signals corresponding to the protons of the thiadiazole product. The protons in the newly formed methylene (B1212753) bridge of the thiadiazole ring would give rise to a characteristic signal, confirming the formation of the cycloadduct.

Table 1: Illustrative ¹H-NMR Chemical Shifts for Reaction Monitoring

CompoundFunctional GroupTypical Chemical Shift (δ, ppm)Multiplicity
2,2,4,4-Tetramethyl-3-thioxocyclobutanoneRing Methyl Protons (-CH₃)~1.30Singlet
Spiro-thiadiazole AdductRing Methyl Protons (-CH₃)1.25 - 1.40Multiple Singlets
Spiro-thiadiazole AdductThiadiazole Methylene Protons (-CH₂-)~4.50Singlet / AB quartet

Note: Data are illustrative and based on typical values for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. The chemical shift of a carbon nucleus is highly sensitive to its electronic environment, making ¹³C-NMR an essential tool for structural elucidation.

A key feature in the ¹³C-NMR spectrum of 2,2,4,4-tetramethyl-3-thioxocyclobutanone is the signal for the thiocarbonyl carbon (C=S). Thiocarbonyl carbons are significantly deshielded and their resonances appear at very low field (far downfield) in the spectrum, typically in the range of 240-290 ppm. This distinctive chemical shift provides an unambiguous marker for the presence of the C=S group.

Upon reaction, for instance in a cycloaddition reaction to form a spirocyclic adduct, the thiocarbonyl carbon is converted from sp² to sp³ hybridization. This results in a dramatic upfield shift of its NMR signal to a more typical aliphatic region (e.g., 60-90 ppm). The carbon atom at the spiro junction, which is connected to four other carbon atoms, also has a characteristic chemical shift that aids in the structural confirmation of the adduct.

Table 2: Characteristic ¹³C-NMR Chemical Shifts for Structural Analysis

Carbon AtomHybridizationTypical Chemical Shift (δ, ppm)
Thiocarbonyl Carbon (C=S)sp²260 - 290
Ketone Carbonyl Carbon (C=O)sp²210 - 220
Spiro Atom (Adduct)sp³70 - 90
Quaternary Ring Carbon (Adduct)sp³50 - 65
Methyl Carbons (-CH₃)sp³20 - 30

Note: Data are illustrative and based on established chemical shift ranges for these functional groups. oregonstate.eduwisc.edu

X-ray Crystallographic Determination of Molecular Architecture

While NMR provides invaluable data on connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms.

Many reactions of 2,2,4,4-tetramethyl-3-thioxocyclobutanone, particularly 1,3-dipolar cycloadditions involving its corresponding thiocarbonyl S-methylide, lead to complex spiro-heterocyclic adducts. While spectroscopic data can strongly suggest a particular structure, X-ray crystallography provides the definitive proof. researchgate.net

For example, the thiocarbonyl ylide generated from the thione can be trapped by various dipolarophiles, such as N-phenylmaleimide, to yield intricate polycyclic systems. Obtaining a suitable crystal of the product allows for its analysis by X-ray diffraction, which generates an electron density map from which the position of every non-hydrogen atom can be determined. This confirms the proposed connectivity, establishes the regiochemistry of the cycloaddition, and provides a wealth of structural data.

Table 3: Typical Bond Lengths Determined by X-ray Crystallography

Bond TypeTypical Length (Å)
C-S (in Thiolane ring)1.80 - 1.85
C-N (in Pyrrolidine ring)1.45 - 1.50
C-C (Cyclobutane ring)1.54 - 1.58
C=O1.20 - 1.23

Note: Values are typical and may vary slightly depending on the specific molecular structure.

Beyond simple connectivity, X-ray crystallography is unparalleled in its ability to resolve the stereochemistry and conformational details of a molecule. In the adducts formed from 2,2,4,4-tetramethyl-3-thioxocyclobutanone, crystallography can distinguish between different diastereomers that may form during a reaction.

The analysis reveals the relative configuration of stereocenters, such as those formed in a cycloaddition reaction. Furthermore, it provides precise information on the conformation of the rings. The puckering of the strained cyclobutane (B1203170) ring and the conformation (e.g., envelope, twisted) of the newly formed heterocyclic rings are clearly defined. This information is crucial for understanding the steric and electronic factors that govern the reactivity and properties of these molecules. For instance, the crystal structure of an adduct would definitively show the spatial relationship between the cyclobutane ring and the attached heterocyclic system, providing insights into steric hindrance and potential intramolecular interactions.

Computational Chemistry Approaches to Understanding 2,2,4,4 Tetramethylcyclobutane 1 Thione Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has proven to be a robust method for investigating the potential energy surfaces of chemical reactions involving 2,2,4,4-Tetramethylcyclobutane-1-thione. These studies provide valuable information about the stability of reactants, intermediates, transition states, and products, thereby offering a comprehensive picture of the reaction mechanism.

Elucidation of Transition States and Intermediates in Carbene Additions

DFT calculations have been instrumental in mapping out the stepwise mechanisms of carbene additions to the thiocarbonyl group of this compound and its derivatives. For instance, studies on the addition of dihalocarbenes and dimethoxycarbene to related cycloaliphatic thioketones have shown that these reactions are polar in nature. researchgate.net

In the case of electrophilic carbenes, such as dichlorocarbene (B158193) and dibromocarbene, the reaction is initiated by the carbene attacking the sulfur atom of the C=S group. researchgate.net This leads to the formation of a transient thiocarbonyl ylide intermediate. researchgate.net The transition states connecting the reactants to this intermediate, and the intermediate to the final thiirane (B1199164) product, can be located and characterized using DFT methods. The geometries and energies of these critical points on the reaction pathway provide insights into the feasibility and kinetics of the reaction.

Reactant SystemIntermediateMechanism
Dichlorocarbene + 2,2,4,4-Tetramethylcyclobutane-1,3-dithioneThiocarbonyl ylideStepwise
Dibromocarbene + Cycloaliphatic thioketoneThiocarbonyl ylideStepwise
Dimethoxycarbene + 2,2,4,4-Tetramethylcyclobutane-1,3-dithioneNot specifiedNot specified

This table summarizes the intermediates and mechanisms in carbene addition reactions to thioketones as elucidated by DFT studies.

Conceptual Density Functional Theory (CDFT) for Reactivity Indices and Intermolecular Interactions

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying and understanding chemical reactivity using various indices derived from the electron density. semanticscholar.orgmdpi.comnih.gov These indices offer a powerful tool for predicting the reactive sites of molecules and the nature of their intermolecular interactions. semanticscholar.orgmdpi.com

Local reactivity indices, like the electrophilic (Pk+) and nucleophilic (Pk-) Parr functions, pinpoint the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.comnih.gov In the context of this compound, these indices can rationalize the observed regioselectivity in its reactions. For example, in reactions with electrophilic carbenes, the local nucleophilicity index (Nk) at the sulfur atom would be expected to be high, supporting the initial attack at this position. researchgate.net

CDFT DescriptorInformation Provided
Electronic Chemical Potential (µ)Tendency to accept or donate electrons. mdpi.com
Electrophilicity (ω)Propensity to accept electrons. mdpi.comnih.gov
Nucleophilicity (N)Propensity to donate electrons. mdpi.comnih.gov
Parr Functions (Pk+, Pk-)Identifies local electrophilic and nucleophilic sites. mdpi.comnih.gov

This table outlines key Conceptual DFT descriptors and the reactivity insights they provide.

Theoretical Predictions and Validation of Experimental Observations

A crucial aspect of computational chemistry is the ability to make predictions that can be experimentally verified, or to provide a theoretical framework that rationalizes experimental findings. researchgate.netresearchgate.net DFT and CDFT studies on this compound and related compounds have successfully achieved this synergy.

For example, the computational finding that electrophilic carbenes react with the thiocarbonyl group via a stepwise mechanism involving a thiocarbonyl ylide intermediate is consistent with experimental observations of similar reactions. researchgate.net Furthermore, the calculated reactivity indices from CDFT can explain the higher reactivity of the thioketone group compared to the ketone group in related molecules, a distinction that is also observed experimentally. researchgate.net The agreement between theoretical predictions and experimental results lends significant credibility to the computational models and their ability to accurately describe the chemical reality of these systems.

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as a Potent Dipolarophile in [3+2] Cycloaddition Chemistry

2,2,4,4-Tetramethylcyclobutane-1-thione serves as an excellent dipolarophile in [3+2] cycloaddition reactions with a variety of 1,3-dipoles. These reactions provide a powerful method for the construction of five-membered sulfur-containing heterocyclic rings.

One notable example is the reaction of this compound with diazo compounds. For instance, its reaction with diazomethane (B1218177) leads to the formation of a spiro-1,3,4-thiadiazoline intermediate. This intermediate is often unstable and readily extrudes nitrogen gas to generate a reactive thiocarbonyl ylide. clockss.org This thiocarbonyl ylide can then be trapped in situ by another equivalent of this compound or other dipolarophiles present in the reaction mixture, leading to the formation of various spirocyclic compounds. clockss.orguzh.ch

The reactivity of this compound as a dipolarophile extends to other 1,3-dipoles as well, including nitrile oxides, azomethine ylides, and nitrones. uzh.ch These cycloaddition reactions typically proceed with high regioselectivity, affording specific regioisomers of the resulting heterocyclic products. The sterically demanding nature of the tetramethylcyclobutane moiety plays a crucial role in directing the approach of the 1,3-dipole, thereby controlling the regiochemical outcome of the reaction.

1,3-DipoleResulting HeterocycleReference
DiazomethaneSpiro-1,3,4-thiadiazoline clockss.org
Nitrile OxidesSpiro-1,4,2-oxathiazoles uzh.ch
Azomethine YlidesSpiro-pyrrolothiadiazoles uzh.ch
NitronesSpiro-1,4,2-oxathiazolidines uzh.ch

Function as a Chemoselective and Regioselective Dienophile in Hetero-Diels-Alder Reactions

In addition to its role as a dipolarophile, this compound also functions as a highly effective dienophile in hetero-Diels-Alder reactions. The electron-deficient nature of the thiocarbonyl group, coupled with the steric hindrance imposed by the gem-dimethyl groups, governs its reactivity and selectivity in these [4+2] cycloadditions.

This thioketone exhibits remarkable chemoselectivity, preferentially reacting with electron-rich dienes. The regioselectivity of these reactions is also noteworthy. The orientation of the diene with respect to the thioketone is influenced by both steric and electronic factors, leading to the preferential formation of one regioisomer over the other. masterorganicchemistry.com This predictable regioselectivity is a significant advantage in the synthesis of complex sulfur-containing heterocycles. masterorganicchemistry.com

For example, the hetero-Diels-Alder reaction of this compound with 1,3-dienes provides access to six-membered thia-heterocycles. The steric bulk of the thioketone ensures that the cycloaddition occurs in a highly controlled manner, yielding products with well-defined stereochemistry.

DieneProduct TypeSelectivity
Electron-rich 1,3-dienesThia-cyclohexene derivativesHigh Regioselectivity
HeterodienesDihydrothiazinethionesHigh Chemoselectivity

Preparation of Sterically Hindered Sulfur-Containing Heterocycles

The unique structural and reactivity profile of this compound makes it an ideal precursor for the synthesis of sterically hindered sulfur-containing heterocycles, which are often challenging to prepare using conventional methods.

Synthesis of Spirothiiiranes and Other Ring Systems

The reaction of this compound with carbenes or carbenoids provides a direct route to the synthesis of spirothiiiranes. For example, the addition of dichlorocarbene (B158193), generated under phase-transfer catalysis conditions, to the thioketone yields the corresponding dichlorospirothiiirane. researchgate.net These spirocyclic thiiranes are valuable intermediates that can undergo further transformations, such as desulfurization or ring-opening reactions, to access other complex ring systems.

Furthermore, the reaction of this compound with diazo compounds can also lead to the formation of spirothiiiranes through the decomposition of the initially formed thiadiazoline adducts. clockss.orguzh.ch The steric hindrance provided by the tetramethylcyclobutane ring stabilizes the resulting thiirane (B1199164) ring system.

Access to Polycyclic Sulfur Heterocycles via Sequential Cycloadditions

The ability of this compound to participate in multiple cycloaddition reactions sequentially allows for the construction of intricate polycyclic sulfur heterocycles. By carefully selecting the reaction partners and conditions, it is possible to build up complex molecular frameworks in a stepwise manner.

For instance, a [3+2] cycloaddition reaction of this compound with a suitable 1,3-dipole can be followed by an intramolecular hetero-Diels-Alder reaction, leading to the formation of a fused polycyclic system containing multiple sulfur atoms. This strategy has been employed to synthesize novel and structurally diverse sulfur-containing compounds with potential applications in materials science and medicinal chemistry.

Pathways to Highly Substituted Olefinic Systems via Extrusion Reactions

Beyond its utility in constructing heterocyclic systems, this compound can also serve as a precursor to highly substituted and sterically congested olefins through extrusion reactions. This "two-fold extrusion" strategy involves the reaction of the thioketone with a diazo compound to form a Δ³-1,3,4-thiadiazoline, which then undergoes thermal or photochemical extrusion of both nitrogen and sulfur to yield the corresponding olefin. rsc.org

This method has been successfully applied to the synthesis of very hindered olefins that are difficult to prepare by other means. rsc.org For example, the reaction of this compound with hindered diazo compounds has been used to synthesize sterically demanding alkenes. rsc.orgresearchgate.net However, the steric limitations of this approach have been noted, and in some cases, the desired highly congested olefins could not be obtained. rsc.org

Diazo CompoundResulting OlefinReference
Diphenyldiazomethane2-Diphenylmethylene-1,3,3-trimethylnorbornane rsc.org
Di-t-butyldiazomethane1,1-Di-t-butyl-2,2-diphenylethylene rsc.org

Emerging Research Frontiers and Perspectives

Development of Novel Catalytic Systems for Thioketone Transformations

The development of catalytic systems capable of modulating the reactivity of thioketones is a key area of research. For sterically hindered thioketones like 2,2,4,4-tetramethylcyclobutane-1-thione, catalysts are crucial for enabling transformations that are otherwise sluggish or unselective.

Lewis acids have emerged as effective catalysts for cycloaddition reactions involving this substrate. For instance, Scandium triflate (Sc(OTf)₃) has been successfully employed to catalyze (3+2)-cycloadditions between donor-acceptor (D-A) cyclopropanes and thioketones. nih.gov In these reactions, the sterically crowded thioketone serves as a stable precursor that, under Lewis acidic conditions, engages in reactions that proceed through a spirocyclic intermediate followed by a (2+2)-cycloreversion of the cyclobutanone (B123998) ring. nih.gov This strategy highlights the use of catalysis to unlock formal cycloaddition pathways.

Furthermore, Lewis acid catalysis is applicable to hetero-Diels-Alder reactions. The (4+2)-cycloadditions of this compound with in situ-generated azoalkenes can be facilitated by catalytic systems, guiding the regioselective synthesis of complex heterocyclic structures. nih.gov Beyond strong Lewis acids, milder additives have also proven effective. The addition of lithium perchlorate (B79767) (LiClO₄) has been shown to accelerate reactions with less reactive diazocompounds, expanding the scope of accessible transformations. uzh.ch

Catalytic SystemTransformation TypeResulting Product ClassReference
Sc(OTf)₃ (Scandium triflate)(3+2)-Cycloaddition with D-A CyclopropanesExocyclic thioenol ethers nih.gov
Lewis Acids (General)Hetero-Diels-Alder with Azoalkenes1,3,4-Thiadiazine derivatives nih.gov
LiClO₄ (Lithium perchlorate)Reaction with less reactive diazo compoundsThiiranes and 1,3-Oxathioles uzh.ch

Exploration of Unconventional Reactivity Modes and Molecular Rearrangements

The strained four-membered ring and the presence of the thiocarbonyl group predispose this compound to a variety of unconventional reactions and molecular rearrangements, often proceeding through highly reactive intermediates.

A central aspect of its reactivity is the formation of thiocarbonyl S-methylides. These reactive 1,3-dipoles can be generated by the photochemical decomposition of diazomethane (B1218177) in the presence of the thioketone. uzh.ch Once formed, the thiocarbonyl ylide can undergo a 1,3-dipolar electrocyclization to yield a thiirane (B1199164), or a competitive 1,5-dipolar electrocyclization to form a 1,3-oxathiole (B12646694). uzh.ch An alternative route to these ylides involves the reaction with diazomethane to first form a stable 2,5-dihydro-1,3,4-thiadiazole, which then smoothly eliminates nitrogen upon gentle heating to release the reactive dipole. uzh.ch

Rearrangements have also been observed in reactions with other reagents. The reaction with benzyl (B1604629) azide, for example, proceeds through an intermediate that undergoes a 1,4-H shift. uzh.ch In some cases, the thioketone can intercept extruded sulfur to form a transient thiocarbonyl S-sulfide (a thiosulfine), which itself is a 1,3-dipole that can undergo cycloaddition. uzh.ch In hetero-Diels-Alder reactions with certain azoalkenes, the initially formed cycloadduct is unstable and undergoes a spontaneous elimination of toluenesulfinic acid, leading to the formation of rare 2H-1,3,4-thiadiazine derivatives. nih.gov

Reaction / ProcessKey IntermediateRearranged / Final ProductReference
Addition of methylene (B1212753) followed by heatingThiocarbonyl S-methylideThiirane (via 1,3-electrocyclization) uzh.ch
Reaction with α-diazoamides (Rh₂(OAc)₄ catalyzed)Thiocarbonyl ylide1,3-Oxathiole (via 1,5-electrocyclization) uzh.ch
Reaction with benzyl azideN-benzyl derivative of a thiatriazolineRearranged imine product (via 1,4-H shift) uzh.ch
Hetero-Diels-Alder with N-tosyl azoalkenes(4+2)-Cycloadduct2H-1,3,4-Thiadiazine (via elimination) nih.gov

Potential in Design of Novel Organic Building Blocks for Targeted Synthesis

The unique reactivity of this compound makes it a valuable building block for the targeted synthesis of complex molecules, particularly spiro-heterocycles. Its utility often stems from its role as a stable and convenient precursor to highly reactive intermediates under controlled conditions.

The most prominent application is its use as a source for the thiocarbonyl S-methylide 1,3-dipole. This reactive species can be trapped in situ by a wide array of electron-deficient dipolarophiles. This strategy provides a straightforward and high-yield route to diverse five-membered spiro-heterocycles. uzh.ch For example, reactions with reagents such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), N-phenylmaleimide, and chloral (B1216628) lead to the regioselective formation of complex spirocyclic 1,3-oxathiolanes and other related structures. uzh.ch

The thioketone also serves as a synthon for other heterocyclic systems. Its reaction with other thioketones in the presence of a dipole source can yield 1,3-dithiolanes, while interception of an extruded sulfur atom can lead to 1,2,4-trithiolanes. uzh.ch Furthermore, its role as a dienophile in hetero-Diels-Alder reactions provides access to six-membered sulfur- and nitrogen-containing heterocycles, such as the 2H-1,3,4-thiadiazines. nih.gov The rigidity of the cyclobutane (B1203170) core is often transferred to the final product, making this compound a useful scaffold for creating structurally constrained molecules.

Target Heterocyclic SystemReaction TypeCoreactant TypeReference
Spiro-1,3-oxathiolanes1,3-Dipolar CycloadditionElectron-deficient alkenes/alkynes uzh.ch
Spiro-1,3-dithiolanes1,3-Dipolar CycloadditionOther thioketones uzh.ch
Spiro-1,2,4-trithiolanes1,3-Dipolar CycloadditionSulfur source + thioketone uzh.ch
2H-1,3,4-ThiadiazinesHetero-Diels-AlderAzoalkenes nih.gov
ThiiranesElectrocyclizationCarbene/Diazoalkane uzh.ch

Q & A

Q. What are the established synthetic routes for 2,2,4,4-tetramethylcyclobutane-1-thione, and what methodological considerations are critical for reproducibility?

The compound is synthesized via thionation of 2,2,4,4-tetramethylcyclobutane-1,3-dione using tetraphosphorus decasulfide (P₄S₁₀) under inert conditions. Key considerations include temperature control (typically 80–120°C), solvent selection (e.g., anhydrous toluene), and rigorous exclusion of moisture to prevent hydrolysis . Purification often involves column chromatography to isolate the thione from unreacted starting materials or byproducts.

Q. How can the structural and electronic properties of this compound be experimentally characterized?

Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy (C=S stretch at ~1200–1250 cm⁻¹), and X-ray crystallography. Computational methods like DFT (B3LYP/6-311+G(d,p)) are used to analyze electronic properties, including charge distribution and frontier molecular orbitals (HOMO-LUMO gaps), which influence reactivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound is classified as a flammable solid (UN 1325). Handling requires PPE (gloves, goggles), ventilation, and storage in moisture-free, inert environments. Spills should be neutralized with sand or vermiculite, followed by disposal per hazardous waste regulations .

Advanced Research Questions

Q. What mechanistic pathways explain the divergent reactivity of this compound with electrophilic vs. nucleophilic carbenes?

Electrophilic carbenes (e.g., dichlorocarbene) undergo [2+1] cycloaddition with the thiocarbonyl group, forming spiro-thiirane intermediates. In contrast, nucleophilic carbenes (e.g., dimethoxycarbene) trigger ring expansion via thiirane intermediates, leading to cyclopentane-1,3-dithione derivatives. DFT studies reveal that electrophilicity and orbital symmetry dictate pathway selectivity .

Q. How can researchers resolve contradictions in product distributions during reactions with dimethyl carbonate (DMC)?

Competing pathways include ring enlargement (to cyclopentane-1,3-dithione) and spiro-thiirane formation. Dominance depends on reaction conditions:

  • Base choice : Triethylamine favors thiirane intermediates .
  • Temperature : Higher temperatures (~100°C) promote ring enlargement . Real-time monitoring via GC-MS or in situ IR spectroscopy can track intermediate species .

Q. What computational strategies are effective in predicting the regioselectivity of cycloaddition reactions involving this thione?

Conceptual DFT (CDFT) indices, such as electrophilicity (ω) and nucleophilicity (N), quantify reactivity trends. Transition-state modeling (e.g., M06-2X functional) identifies steric effects from tetramethyl groups, which hinder nucleophilic attacks at the cyclobutane ring .

Q. How do steric and electronic effects influence the thione’s reactivity in [2+3] cycloadditions with nitrile imines?

Steric hindrance from the tetramethylcyclobutane ring limits accessibility to the thiocarbonyl group, favoring regioselective addition at the sulfur atom. Electron-withdrawing substituents on nitrile imines increase electrophilicity, accelerating reaction rates. Experimental validation uses kinetic studies (e.g., Eyring plots) and substituent variation .

Data Contradiction Analysis

Q. Why do some studies report spiro-thiirane as a primary product, while others observe cyclopentane-1,3-dithione dominance?

Discrepancies arise from reagent stoichiometry and solvent polarity. For example:

  • Excess DMC in non-polar solvents (e.g., benzene) yields cyclopentane-1,3-dithione via thiirane ring-opening .
  • Substoichiometric DMC in polar aprotic solvents (e.g., DMF) stabilizes spiro-thiirane intermediates . Computational MD simulations can map solvent effects on transition states .

Methodological Recommendations

  • Synthetic optimization : Use P⁰ ligands (e.g., PPh₃) to stabilize reactive intermediates during thionation .
  • Analytical validation : Combine HRMS with isotopic labeling (e.g., ³⁴S) to trace sulfur migration in rearrangement reactions .
  • Computational workflows : Pair DFT with machine learning (e.g., QSAR models) to predict novel reaction pathways .

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